molecular formula C19H20N2O4S B6450923 4-(cyclobutylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549013-85-4

4-(cyclobutylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450923
CAS No.: 2549013-85-4
M. Wt: 372.4 g/mol
InChI Key: DNFALOLREAWMQY-UHFFFAOYSA-N
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Description

4-(cyclobutylmethyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a partially saturated 1,2,4-benzothiadiazine core substituted with a cyclobutylmethyl group at position 4 and a 3-methoxyphenyl group at position 2. The 1,1,3-trione moiety indicates three ketone groups, contributing to its electronic and steric properties. Benzothiadiazines are known for diverse biological activities, including diuretic (e.g., hydrochlorothiazide ), antihypertensive, and neuromodulatory effects (e.g., AMPA receptor modulation ). The cyclobutylmethyl group introduces steric bulk, while the 3-methoxyphenyl substituent may influence lipophilicity and receptor interactions.

Properties

IUPAC Name

4-(cyclobutylmethyl)-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-16-9-5-8-15(12-16)21-19(22)20(13-14-6-4-7-14)17-10-2-3-11-18(17)26(21,23)24/h2-3,5,8-12,14H,4,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFALOLREAWMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzothiadiazine derivatives share a core structure but vary in substituents, which critically impact their physicochemical and biological properties. Key analogs include:

Table 1: Structural Analogues of the Target Compound

Compound Name R2 R4 Key Features
Target Compound 3-methoxyphenyl cyclobutylmethyl Bulky cyclobutylmethyl group; electron-donating methoxy group
4-(cyclobutylmethyl)-2-(3,5-dimethylphenyl)-... () 3,5-dimethylphenyl cyclobutylmethyl Hydrophobic dimethyl groups; increased steric hindrance
4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-... () 3,4-dimethylphenyl 2-chlorophenylmethyl Electron-withdrawing chloro group; enhances lipophilicity
2-benzyl-3-(4-methoxyphenyl)-... () 4-methoxyphenyl benzyl Aromatic benzyl group; potential π-π interactions
IDRA-21 (7-chloro-3-methyl-...) () H methyl Chloro and methyl groups; AMPA receptor modulation
Hydrochlorothiazide (6-chloro-3,4-dihydro-...) () H H Classic diuretic; sulfonamide group enhances solubility

Physicochemical Properties

Substituents significantly influence solubility, stability, and crystallinity:

  • Target Compound : The cyclobutylmethyl group increases hydrophobicity compared to smaller alkyl groups (e.g., methyl in IDRA-21 ). The 3-methoxyphenyl group may reduce water solubility relative to hydrochlorothiazide’s sulfonamide .
  • Crystallography: Analogous compounds (e.g., ) exhibit intramolecular hydrogen bonds (N–H⋯O) and planar aromatic systems, which stabilize crystal packing. The dihedral angle between aromatic rings in 3-(6-fluoro-4-oxo-chromen-3-yl)-... is 54.28° , suggesting similar non-planarity in the target compound.

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